2,4,6-Triethylbenzyl chloride
Description
2,4,6-Trimethylbenzyl chloride (α²-chloroisodurene) is a substituted benzyl chloride characterized by three methyl groups at the 2-, 4-, and 6-positions of the benzene ring and a chloromethyl (-CH₂Cl) group at the 1-position. Its synthesis via chloromethylation of mesitylene was first reported by Sommelet in 1913 . The compound is a waxy solid with a low melting point (37 °C) and has been characterized using infrared (IR) spectroscopy , nuclear magnetic resonance (NMR) , and X-ray crystallography .
The X-ray crystal structure (determined at 93 K) reveals two independent molecules per asymmetric unit in a triclinic crystal system (space group P-1). Key structural features include a C-Cl bond length of 1.83 Å, which is atypically long compared to other benzyl chlorides, and a torsion angle of ~90° between the C-Cl bond and the aromatic ring plane due to steric hindrance from the 2,6-dimethyl groups .
Properties
Molecular Formula |
C13H19Cl |
|---|---|
Molecular Weight |
210.74 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3,5-triethylbenzene |
InChI |
InChI=1S/C13H19Cl/c1-4-10-7-11(5-2)13(9-14)12(6-3)8-10/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
NXWILBDICKPUGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)CCl)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Geometric Parameters of Selected Substituted Benzyl Chlorides
*C-Cl bond length in benzoyl chloride derivatives is typically shorter due to resonance stabilization.
Key Observations:
C-Cl Bond Length : The C-Cl bond in 2,4,6-trimethylbenzyl chloride (1.83 Å) is longer than in benzyl chloride (1.79 Å) and other analogs, attributed to steric strain from the 2,6-dimethyl groups .
Torsion Angle : The near-perpendicular orientation of the CH₂Cl group in 2,4,6-trimethylbenzyl chloride contrasts sharply with planar conformations in less hindered analogs (e.g., benzyl chloride). This steric effect reduces conjugation between the aromatic ring and the CH₂Cl group .
Symmetry Effects : Compounds like 1,3,5-tris(chloromethyl)benzene exhibit multiple independent CH₂Cl geometries due to crystallographic symmetry, whereas 2,4,6-trimethylbenzyl chloride lacks such symmetry .
Physicochemical and Reactivity Comparisons
Reactivity Trends:
- Steric Effects : The bulky 2,4,6-trimethyl groups in 2,4,6-trimethylbenzyl chloride hinder nucleophilic substitution (SN₂) reactions compared to benzyl chloride .
- Electronic Effects : Methoxy-substituted analogs (e.g., 3,4,5-trimethoxybenzyl chloride) exhibit enhanced electron-donating effects, altering reactivity in electrophilic aromatic substitution .
Spectroscopic Comparisons
- NMR: The ¹H NMR spectrum of 2,4,6-trimethylbenzyl chloride shows distinct upfield shifts for the methyl groups (δ ~2.3 ppm) and a singlet for the CH₂Cl protons (δ ~4.6 ppm) . In contrast, 1,3-bis(chloromethyl)benzene exhibits split signals due to non-equivalent CH₂Cl groups .
- IR : The C-Cl stretching frequency in 2,4,6-trimethylbenzyl chloride (~650 cm⁻¹) is lower than in benzyl chloride (~680 cm⁻¹), consistent with its longer bond length .
Notes on Data Limitations
Structural and reactivity data for triethyl-substituted analogs are absent in the literature reviewed.
Crystallographic Data Gaps : While 2,4,6-trimethylbenzyl chloride’s structure is well-documented, comparable data for higher homologs (e.g., 2,4,6-triethylbenzyl chloride) are unavailable, limiting direct comparisons.
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